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Compound of Interest

Compound Name: 2,3-Dimethyl-1-nitronaphthalene

Cat. No.: B1604599 Get Quote

Note to the reader: Information regarding the crystal structure analysis of 2,3-Dimethyl-1-
nitronaphthalene is not available in the searched scientific literature. This guide therefore

presents a detailed analysis of a closely related compound, 2-Isopropyl-4,7-dimethyl-1-

nitronaphthalene, to provide a representative technical overview for researchers, scientists,

and drug development professionals.

Crystal Structure Analysis of 2-Isopropyl-4,7-
dimethyl-1-nitronaphthalene
This technical guide details the synthesis, crystallization, and crystal structure determination of

2-Isopropyl-4,7-dimethyl-1-nitronaphthalene. The data and methodologies are compiled to

facilitate understanding and further research in the field of naphthalene derivatives.

Data Presentation
The crystallographic data for 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene, with the chemical

formula C₁₅H₁₇NO₂, are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value

Empirical formula C₁₅H₁₇NO₂

Formula weight 243.30

Temperature 296 K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/m

Unit cell dimensions
a = 9.7637 (7) Åb = 12.6508 (9) Åc = 11.6162

(8) Åβ = 113.897 (2)°

Volume 1311.82 (16) Å³

Z 4

Density (calculated) 1.230 Mg/m³

Absorption coefficient 0.08 mm⁻¹

F(000) 520

Crystal size 0.45 x 0.35 x 0.30 mm

Theta range for data collection 1.7 to 27.5 °

Index ranges -12<=h<=12, -16<=k<=16, -15<=l<=15

Reflections collected 21437

Independent reflections 2686 [R(int) = 0.027]

Completeness to theta = 25.242° 100.0 %

Absorption correction Multi-scan

Max. and min. transmission 0.746 and 0.652

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2686 / 0 / 167

Goodness-of-fit on F² 1.07
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Final R indices [I>2sigma(I)] R1 = 0.047, wR2 = 0.147

R indices (all data) R1 = 0.058, wR2 = 0.153

Extinction coefficient n/a

Largest diff. peak and hole 0.22 and -0.17 e.Å⁻³

Experimental Protocols
Synthesis of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene[1][2]

The synthesis of the title compound was achieved through the nitration of 2-isopropyl-4,7-

dimethylnaphthalene, which was previously synthesized from a mixture of α- and β-

himachalene.[2]

Reaction Setup: A 250 ml reactor equipped with a magnetic stirrer and a dropping funnel was

charged with 60 ml of dichloromethane, 3 ml of nitric acid, and 5 ml of concentrated sulfuric

acid.

Addition of Reactant: The mixture was cooled, and a solution of 6 g (30 mmol) of 2-isopropyl-

4,7-dimethylnaphthalene in 30 ml of dichloromethane was added dropwise.

Reaction: The reaction mixture was stirred for 4 hours.

Quenching and Extraction: The reaction was quenched with 50 ml of ice water and extracted

with dichloromethane.

Washing and Drying: The combined organic layers were washed five times with 40 ml of

water, dried over sodium sulfate, and concentrated under vacuum.

Purification: The residue was purified by chromatography on a silica gel column using a

hexane-ethyl acetate (98/2) mixture as the eluent, yielding the title compound (5 g, 66%

yield).

Crystallization[1][2]
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Single crystals suitable for X-ray diffraction were obtained by recrystallization from a

cyclohexane solution, which yielded yellow blocks.[2]

X-ray Data Collection and Structure Refinement[1][3]

Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer

using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[3]

Cell Refinement and Data Reduction: The unit cell refinement and data reduction were

performed using the SAINT software.

Structure Solution and Refinement: The crystal structure was solved using SHELXS2014

and refined by full-matrix least-squares on F² using SHELXL2014.[1] All non-hydrogen atoms

were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined

using a riding model.

Software: Molecular graphics were generated using ORTEP-3 for Windows and Mercury.

The publication material was prepared using publCIF.[1]

Structural Commentary
The molecular structure of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene reveals that all non-H

atoms, except for the methyl groups of the isopropyl unit and the oxygen atoms of the nitro

group, lie on a crystallographic mirror plane.[1][2] The dihedral angle between the naphthalene

plane and the nitro group is 90°.[1][2] In the crystal, molecules are linked by π–π interactions

with a centroid–centroid separation of 3.6591 (4) Å, forming stacks along the b-axis.[1][2]

Mandatory Visualization
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Caption: Workflow for the synthesis and crystal structure analysis.
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Caption: Logical flow from synthesis to structural insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-depth Technical Guide on the Crystal Structure
Analysis of a Nitronaphthalene Derivative]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604599#crystal-structure-analysis-of-2-3-dimethyl-
1-nitronaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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